molecular formula C8H7NO B1618901 2H-Pyrano[3,2-b]pyridine CAS No. 4767-91-3

2H-Pyrano[3,2-b]pyridine

Cat. No. B1618901
CAS RN: 4767-91-3
M. Wt: 133.15 g/mol
InChI Key: FEAVXMPFTQROEI-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine is a heterocyclic compound . Its empirical formula is C8H9NO and it has a molecular weight of 135.16 . It is a solid in form .


Synthesis Analysis

The synthesis of 2H-Pyrano[3,2-b]pyridine derivatives has been achieved through various methods. For instance, one approach involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the use of green methodologies .


Molecular Structure Analysis

The molecular structure of 2H-Pyrano[3,2-b]pyridine has been characterized by NMR . The SMILES string representation of the molecule is C1COc2cccnc2C1 .


Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrano[3,2-b]pyridine are diverse. For instance, it has been used in the synthesis of highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives . It has also been involved in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Physical And Chemical Properties Analysis

2H-Pyrano[3,2-b]pyridine is a solid . Its empirical formula is C8H9NO and it has a molecular weight of 135.16 . The InChI key for the compound is XNARZJQXBMWIQU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Catalysis

2H-Pyrano[3,2-b]pyridine derivatives are key precursors in medicinal and pharmaceutical industries, mainly due to their broader synthetic applications and bioavailability. These compounds have been intensively investigated, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for synthesizing these derivatives. This synthesis process is significant for developing lead molecules in pharmaceutical research (Parmar et al., 2023).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine is a versatile scaffold utilized in the design of kinase inhibitors, crucial for targeted cancer therapies. This compound interacts with kinases in multiple ways, binding to the hinge region of the kinase and forming key interactions within the kinase pocket. Its flexibility in binding modes makes it an essential scaffold in kinase inhibitor design (Wenglowsky, 2013).

Chemotherapy and Medicinal Applications

Pyridine derivatives, including 2H-Pyrano[3,2-b]pyridine, are crucial in chemotherapy and medicinal applications. They possess various biological activities, including antifungal, antibacterial, and anticancer activities. These derivatives are also used in chemosensing applications, showing high affinity for various ions and neutral species, making them effective as chemosensors for different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Complex Formation and Reactivity

Pyridine-based compounds, including 2H-Pyrano[3,2-b]pyridine, are known for their ability to form stable complexes with various metal ions. These complexes, especially with Cu(II), have shown enhanced pharmacological effects compared to pyridine alone. The pyridine-based Cu(II) complexes exhibit potent anticancer potency against various cancer cell lines, indicating a promising future for these compounds as potential anticancer agents (Alshamrani, 2023).

Safety And Hazards

The safety information for 2H-Pyrano[3,2-b]pyridine indicates that it has some hazards. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The future directions for the research on 2H-Pyrano[3,2-b]pyridine involve the development of green chemistry practices . There is also potential for structure–activity relationship studies due to the structural diversity of its derivatives .

properties

IUPAC Name

2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVXMPFTQROEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336482
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrano[3,2-b]pyridine

CAS RN

4767-91-3
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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